Noprylsulfamide
Overview
Description
NOPRYLSULFAMIDE is a synthetic antibacterial compound belonging to the sulfonamide class. It is known for its broad-spectrum antibacterial activity and is used in various therapeutic applications. The molecular formula of this compound is C15H16N2Na2O8S3, and it has a molecular weight of 494.46 .
Preparation Methods
NOPRYLSULFAMIDE can be synthesized through the reaction of sodium bisulfite with N4-cinnamylidenesulfanilamide, which is prepared from cinnamic aldehyde and sulfanilamide . The reaction conditions typically involve the use of aqueous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
NOPRYLSULFAMIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NOPRYLSULFAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: this compound is used in biological studies to understand its antibacterial mechanisms and effects on microbial cells.
Medicine: It is investigated for its potential therapeutic applications in treating bacterial infections.
Industry: this compound is used in the development of antibacterial coatings and materials.
Mechanism of Action
The antibacterial activity of NOPRYLSULFAMIDE is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of this compound to the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway. By blocking this enzyme, this compound prevents the bacteria from synthesizing essential folate compounds, leading to their death .
Comparison with Similar Compounds
NOPRYLSULFAMIDE is unique among sulfonamides due to its specific structural features and broad-spectrum antibacterial activity. Similar compounds include:
Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of various bacterial infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Compared to these compounds, this compound offers unique advantages in terms of its stability and efficacy in various applications .
Properties
IUPAC Name |
disodium;1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8S3.2Na/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11;;/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLKLHBCKRBXLJ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2Na2O8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024139 | |
Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-97-6 | |
Record name | Noprylsulfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOPRYLSULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0J145T93C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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